An In-depth Technical Guide to the Core Chemical Properties of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol Hydrochloride
An In-depth Technical Guide to the Core Chemical Properties of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals. This technical guide provides a comprehensive analysis of the chemical properties of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride, a chiral amino alcohol with significant potential in drug discovery and asymmetric synthesis. In the absence of extensive experimental data in the public domain, this document synthesizes information from analogous compounds and predictive methodologies to offer a detailed characterization. We will explore its structural and stereochemical features, propose a plausible stereoselective synthesis, predict its spectroscopic and physical properties, and discuss its potential applications. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel therapeutics and chiral catalysts.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine nucleus, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[1] Its prevalence in natural products, such as the amino acid proline, and its incorporation into a wide array of approved drugs underscore its pharmacological importance. Pyrrolidine derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The conformational rigidity of the pyrrolidine ring and the stereochemical possibilities arising from substitution patterns allow for precise three-dimensional arrangements of functional groups, which is critical for selective interactions with biological targets.
1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride belongs to the class of 2-substituted pyrrolidine derivatives, which are of particular interest in medicinal chemistry.[3][4] The specific stereochemistry at the C2 position, dictated by the (R)-configuration, is expected to play a crucial role in its biological activity and its efficacy as a chiral auxiliary or catalyst. This guide aims to provide a detailed, albeit partially predictive, technical overview of this promising molecule.
Molecular Structure and Stereochemistry
The chemical structure of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride is characterized by a pyrrolidine ring substituted at the second position with a 1-hydroxypropyl group. The hydrochloride salt form enhances its stability and aqueous solubility.
Key Structural Features:
-
Chiral Center: The C2 carbon of the pyrrolidine ring is a chiral center with an (R)-configuration. This stereochemistry is fundamental to its biological interactions and its application in asymmetric synthesis.
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Functional Groups: The molecule possesses a secondary amine within the pyrrolidine ring, a secondary alcohol on the propanol side chain, and an ethyl group. These functional groups are potential sites for hydrogen bonding and further chemical modification.
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Hydrochloride Salt: The formation of a hydrochloride salt by protonation of the basic pyrrolidine nitrogen increases the compound's polarity and crystallinity, often simplifying its handling and purification.
Below is a diagram illustrating the logical relationship of its structural components.
Caption: Proposed stereoselective synthesis of the target compound.
Hypothetical Experimental Protocol:
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N-Protection: (R)-Proline is reacted with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane) to yield N-Boc-(R)-proline.
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Weinreb Amide Formation: The carboxylic acid of N-Boc-(R)-proline is activated, for example, with a coupling reagent like HATU, and then reacted with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb amide. This intermediate is particularly useful for preventing over-addition in the subsequent Grignard reaction.
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Grignard Reaction: The Weinreb amide is treated with ethylmagnesium bromide in an ethereal solvent like tetrahydrofuran (THF) at a low temperature to introduce the ethyl group and form the ketone, N-Boc-1-[(2R)-pyrrolidin-2-yl]propan-1-one.
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Diastereoselective Reduction: The ketone is then reduced to the alcohol. This step is critical for establishing the stereocenter on the side chain. While a simple reducing agent like sodium borohydride (NaBH4) will produce a mixture of diastereomers, the use of a stereoselective reducing agent (e.g., L-Selectride®) could favor the formation of one diastereomer.
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Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically by treatment with hydrochloric acid in an organic solvent such as dioxane or isopropanol. This step simultaneously deprotects the amine and forms the desired hydrochloride salt, which can often be precipitated and purified by recrystallization.
Predicted Physicochemical Properties
Due to the lack of experimental data, the following physicochemical properties are predicted based on the compound's structure and data from analogous molecules.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C7H16ClNO | Calculated from structure |
| Molecular Weight | 165.66 g/mol | Calculated from structure |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of small organic molecules |
| Melting Point | Not available (expected to be a defined, sharp melting point) | Crystalline solids generally have sharp melting points |
| Solubility | Soluble in water, methanol, and other polar protic solvents. Sparingly soluble in nonpolar organic solvents. | The hydrochloride salt form significantly increases polarity and aqueous solubility. |
| Specific Rotation ([α]D) | Not available (expected to be non-zero due to chirality) | The presence of a chiral center will result in optical activity. |
Predicted Spectroscopic Data
The structural elucidation of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride would rely on a combination of spectroscopic techniques. The following are predicted spectral characteristics based on its structure and data from similar compounds. [5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the carbon skeleton and the connectivity of protons. [6][7][8][9][10][11]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the propanol side chain, and the amine and hydroxyl protons. The hydrochloride salt form may lead to broader signals for the protons near the nitrogen atom. Key expected signals include:
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A triplet corresponding to the methyl protons of the ethyl group.
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Multiplets for the methylene protons of the ethyl group and the pyrrolidine ring.
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A multiplet for the methine proton attached to the hydroxyl group.
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A broad singlet for the hydroxyl proton, which would be exchangeable with D₂O. [12] * A broad signal for the N-H proton of the protonated amine.
-
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached heteroatoms (oxygen and nitrogen).
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The carbon attached to the hydroxyl group is expected to appear in the range of 60-75 ppm.
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The carbons of the pyrrolidine ring adjacent to the nitrogen will be downfield compared to the other ring carbons.
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The methyl carbon of the ethyl group will be the most upfield signal.
-
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. [13][14][15][16]
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.
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A broad absorption in the range of 2400-2800 cm⁻¹ characteristic of the N-H stretching of a secondary ammonium salt.
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C-H stretching vibrations from the alkyl groups are expected around 2850-3000 cm⁻¹.
-
C-N and C-O stretching vibrations will be observed in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. [17][18][19][20]
-
High-Resolution Mass Spectrometry (HRMS): In positive ion mode (e.g., ESI+), the exact mass of the protonated molecule (the free base, [M+H]⁺) would be observed, confirming the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion would likely involve the loss of water from the alcohol, cleavage of the bond between the pyrrolidine ring and the side chain, and fragmentation of the pyrrolidine ring itself. A dominant fragment corresponding to the protonated pyrrolidine moiety might be observed. [17][19]
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride.
Caption: A comprehensive workflow for the analytical characterization of the target compound.
Potential Applications in Research and Development
Given its structure, 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride has potential applications in several areas of chemical and pharmaceutical research:
-
Chiral Building Block: This molecule can serve as a valuable chiral starting material for the synthesis of more complex molecules, particularly those with a defined stereochemistry that is crucial for their biological activity. [21][22][23][24]* Organocatalysis: Pyrrolidine derivatives are widely used as organocatalysts in asymmetric reactions. The presence of both a secondary amine and a hydroxyl group makes this compound a candidate for catalyzing reactions such as aldol and Michael additions, where it can form chiral enamines or be modified to create more complex catalytic systems. [25]* Ligand for Asymmetric Metal Catalysis: The nitrogen and oxygen atoms can act as coordination sites for metal ions, making it a potential chiral ligand for asymmetric metal-catalyzed reactions, such as hydrogenations and C-C bond-forming reactions.
-
Scaffold for Drug Discovery: The pyrrolidine core is a well-established pharmacophore. [1]This compound could be used as a scaffold for the development of new drug candidates by modifying the hydroxyl group or the pyrrolidine nitrogen to explore structure-activity relationships for various biological targets.
Conclusion
1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride is a chiral molecule with significant potential in synthetic and medicinal chemistry. While detailed experimental data is currently limited, this in-depth technical guide provides a comprehensive overview of its predicted chemical properties based on sound chemical principles and data from analogous structures. The proposed stereoselective synthesis and the outlined analytical workflow offer a clear path for its preparation and characterization. For researchers and professionals in drug development, this guide serves as a foundational resource, highlighting the potential of this compound as a versatile chiral building block, a candidate for asymmetric catalysis, and a promising scaffold for the discovery of novel therapeutics. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.
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